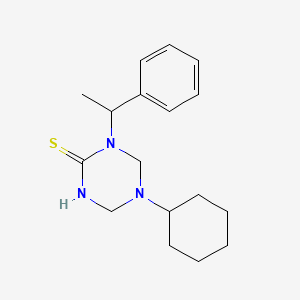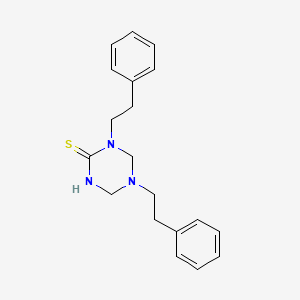![molecular formula C24H24ClN3O2S B4288198 10-(4-chlorophenyl)-13-(3-ethoxypropyl)-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B4288198.png)
10-(4-chlorophenyl)-13-(3-ethoxypropyl)-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one
Vue d'ensemble
Description
5-(4-chlorophenyl)-2-(3-ethoxypropyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one is a complex organic compound with a unique structure that includes a pyridoindole core, a chlorophenyl group, and an ethoxypropyl side chain
Méthodes De Préparation
The synthesis of 5-(4-chlorophenyl)-2-(3-ethoxypropyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the pyridoindole core: This can be achieved through cyclization reactions involving pyridine and indole derivatives.
Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Attachment of the ethoxypropyl side chain: This can be done through nucleophilic substitution reactions using ethoxypropyl halides.
Formation of the thioxo group: This step may involve the use of sulfur-containing reagents under specific conditions.
Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving continuous flow chemistry and advanced purification techniques.
Analyse Des Réactions Chimiques
5-(4-chlorophenyl)-2-(3-ethoxypropyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thioxo group to a thiol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-2-(3-ethoxypropyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.
Materials Science: The compound’s structural features make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfur-containing groups.
Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenyl)-2-(3-ethoxypropyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The presence of the thioxo group may enable the compound to form covalent bonds with target proteins, leading to irreversible inhibition. The ethoxypropyl side chain and chlorophenyl group may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(4-chlorophenyl)-2-(3-ethoxypropyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one include:
5-(4-chlorophenyl)-2-(3-methoxypropyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’1,6]pyrido[3,4-b]indol-1-one: This compound has a methoxypropyl side chain instead of an ethoxypropyl side chain.
5-(4-bromophenyl)-2-(3-ethoxypropyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’1,6]pyrido[3,4-b]indol-1-one: This compound has a bromophenyl group instead of a chlorophenyl group.
5-(4-chlorophenyl)-2-(3-ethoxypropyl)-3-oxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’1,6]pyrido[3,4-b]indol-1-one: This compound has an oxo group instead of a thioxo group.
Propriétés
IUPAC Name |
10-(4-chlorophenyl)-13-(3-ethoxypropyl)-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O2S/c1-2-30-13-5-12-27-23(29)20-14-18-17-6-3-4-7-19(17)26-21(18)22(28(20)24(27)31)15-8-10-16(25)11-9-15/h3-4,6-11,20,22,26H,2,5,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUHYFXHOGDAME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2CC3=C(C(N2C1=S)C4=CC=C(C=C4)Cl)NC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dichlorophenyl)-2-[4a-hydroxy-1-(4-methoxyphenyl)octahydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B4288116.png)
![2-(4-chlorophenyl)-3-{[(E)-(4-chlorophenyl)methylidene]amino}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B4288118.png)
![2-(2-chlorobenzyl)-1-[4-(diethylamino)phenyl]octahydroisoquinolin-4a(2H)-ol](/img/structure/B4288126.png)
![3-(3-fluorophenyl)-6-(1-naphthyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B4288129.png)
![N-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}-1-phenylmethanamine](/img/structure/B4288131.png)
![methyl (1R*,3S*,3aR*,6aS*)-1,5-dimethyl-3-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B4288137.png)
![13-(4-methoxyphenyl)-10-methyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B4288138.png)

![5-butyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione](/img/structure/B4288150.png)
![1-[5-Methoxy-2-[[(2-methylphenyl)methylamino]methyl]phenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B4288156.png)
![13-butan-2-yl-10-methyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B4288177.png)

![6-methyl-N-(1-phenylethyl)-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B4288199.png)
![2-{4-[(7-METHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETONITRILE](/img/structure/B4288211.png)
